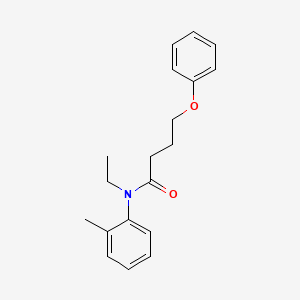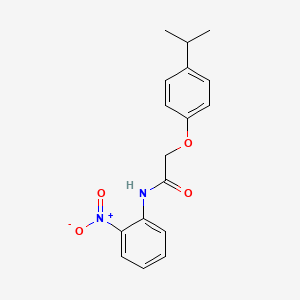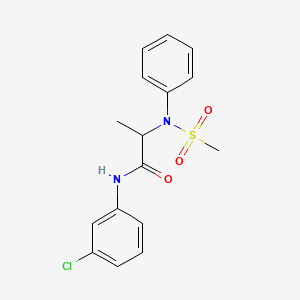![molecular formula C24H23FN4O3 B3980243 N-benzyl-5-[4-(3-fluorobenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B3980243.png)
N-benzyl-5-[4-(3-fluorobenzoyl)-1-piperazinyl]-2-nitroaniline
Overview
Description
N-benzyl-5-[4-(3-fluorobenzoyl)-1-piperazinyl]-2-nitroaniline, also known as BFNPA, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of the dopamine transporter (DAT), which is a protein that regulates the levels of dopamine in the brain. BFNPA has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including Parkinson’s disease, attention deficit hyperactivity disorder (ADHD), and drug addiction.
Mechanism of Action
N-benzyl-5-[4-(3-fluorobenzoyl)-1-piperazinyl]-2-nitroaniline acts as a competitive inhibitor of DAT, which means that it binds to the same site on the protein as dopamine and prevents its uptake into the nerve cells. This leads to an increase in the levels of dopamine in the synapse, which can have various effects on the brain, depending on the location and function of the dopamine receptors.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the brain. It can increase the levels of dopamine in the synapse, which can lead to increased activity in the dopaminergic pathways. This can have various effects on the brain, including increased motivation, reward, and attention. This compound has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
N-benzyl-5-[4-(3-fluorobenzoyl)-1-piperazinyl]-2-nitroaniline has several advantages for use in lab experiments. It is a potent inhibitor of DAT, which makes it a useful tool for studying the dopamine system. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, this compound has some limitations as well. It has low selectivity for DAT, which means that it can also inhibit other transporters that are involved in the uptake of neurotransmitters. This can lead to unwanted side effects and can complicate the interpretation of the results.
Future Directions
There are several future directions for research on N-benzyl-5-[4-(3-fluorobenzoyl)-1-piperazinyl]-2-nitroaniline. One area of interest is the development of more selective inhibitors of DAT that can target specific subtypes of the protein. This could lead to the development of more effective drugs for the treatment of neurological disorders. Another area of interest is the study of the long-term effects of this compound on the brain. This could provide insights into the mechanisms of action of dopamine and could lead to the development of new therapies for neurodegenerative disorders. Finally, there is a need for more studies on the safety and toxicity of this compound, as well as its potential interactions with other drugs and chemicals.
Scientific Research Applications
N-benzyl-5-[4-(3-fluorobenzoyl)-1-piperazinyl]-2-nitroaniline has been extensively used in scientific research to study the role of dopamine in various neurological disorders. It has been shown to be a potent inhibitor of DAT, which is a key protein involved in the regulation of dopamine levels in the brain. This compound has been used to study the mechanisms of action of various drugs that target the dopamine system, as well as to develop new drugs for the treatment of neurological disorders.
properties
IUPAC Name |
[4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl]-(3-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4O3/c25-20-8-4-7-19(15-20)24(30)28-13-11-27(12-14-28)21-9-10-23(29(31)32)22(16-21)26-17-18-5-2-1-3-6-18/h1-10,15-16,26H,11-14,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHDHBLJTDEBQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=CC=C3)C(=O)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-cyclopropyl-5-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B3980163.png)
![2-(2-phenylethyl)-4-[3-(1H-pyrazol-1-yl)propyl]morpholine](/img/structure/B3980176.png)
![2-(3,4-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B3980180.png)
![ethyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]butanoate](/img/structure/B3980191.png)



![4-methoxy-N-(4-methylphenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3980211.png)



![3-(1H-pyrazol-1-ylmethyl)-N-[2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)ethyl]benzamide](/img/structure/B3980236.png)

